1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine

Lipophilicity Drug-likeness Structure–Property Relationships

1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine (CAS 1044139-35-6) is a piperidine-2-carboxylic acid bearing a 3-trifluoromethylbenzyl substituent on the endocyclic nitrogen. It belongs to a class of N-benzylpiperidine carboxylic acids explored as scaffolds for neurokinin (tachykinin) receptor antagonists, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, and stearoyl-CoA desaturase (SCD) modulators.

Molecular Formula C14H16F3NO2
Molecular Weight 287.28 g/mol
Cat. No. B12278063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine
Molecular FormulaC14H16F3NO2
Molecular Weight287.28 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C14H16F3NO2/c15-14(16,17)11-5-3-4-10(8-11)9-18-7-2-1-6-12(18)13(19)20/h3-5,8,12H,1-2,6-7,9H2,(H,19,20)
InChIKeyPGVFLZUSZRYAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine: Structural & Physicochemical Baseline for Procurement Decisions


1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine (CAS 1044139-35-6) is a piperidine-2-carboxylic acid bearing a 3-trifluoromethylbenzyl substituent on the endocyclic nitrogen . It belongs to a class of N-benzylpiperidine carboxylic acids explored as scaffolds for neurokinin (tachykinin) receptor antagonists, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, and stearoyl-CoA desaturase (SCD) modulators [1]. The meta-trifluoromethyl group confers distinct electronic and steric properties relative to para- or unsubstituted analogs, while the 2-position of the carboxylic acid creates a stereogenic center that influences both conformational preference and hydrogen-bonding geometry [2].

Why 1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine Cannot Be Replaced by Regioisomeric or De-fluorinated Analogs


In-class substitution is risky because minor changes in the benzyl substitution pattern or carboxylic acid position produce large shifts in lipophilicity, ionization, and target engagement. For instance, moving the trifluoromethyl group from the 3- to the 4-position alters metabolic soft-spot exposure and π-stacking geometry with aromatic receptor pockets, while removing the CF₃ group altogether drops logP by approximately 1.8 units and raises the carboxylic acid pKa, fundamentally changing passive permeability and solubility profiles . Similarly, relocating the carboxylic acid from the 2- to the 4-position increases topological polar surface area and modifies the vector of the negative charge, which can ablate recognition by transporters or enzymes that require a proximal carboxylate .

Quantitative Differentiation of 1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine from Structural Analogs


Meta- vs. Para-CF₃ Regiochemistry Modulates Lipophilicity by ≥0.7 LogP Units

Replacement of the 3-trifluoromethyl substituent with a 4-trifluoromethyl group (i.e., para isomer) increases computed logP from approximately 2.9 to 3.6, a shift of +0.7 log units that is known to move compounds beyond the optimal range for CNS drug-likeness (logP 1–3) . The meta-CF₃ group also presents a different electrostatic potential surface, altering dipole moment and π–π interaction geometry .

Lipophilicity Drug-likeness Structure–Property Relationships

Trifluoromethyl Group Presence Increases Lipophilicity by ~1.8 LogP Units vs. Unsubstituted Benzyl Analog

Removing the trifluoromethyl group (i.e., 1-benzyl-piperidine-2-carboxylic acid) drops the computed logP by approximately 1.8 units (from ~2.9 to ~1.1) [1]. This magnitude of change translates into a ~60-fold difference in octanol/water partition and is known to reduce metabolic half-life in liver microsomes for analogous piperidine-2-carboxylic acid chemotypes by 2- to 5-fold [2].

Lipophilicity Metabolic Stability SAR

Carboxylic Acid Position (2- vs. 4-COOH) Alters pKa and Hydrogen-Bonding Geometry

Moving the carboxylic acid from the 2-position (α to nitrogen) to the 4-position increases topological polar surface area (tPSA) and shifts the pKa of the acid by ~0.3–0.5 units upward, as the 4-COOH is further from the electron-withdrawing influence of the protonated amine . Critically, the 2-COOH generates a chiral center at C2, offering unique stereochemical differentiation (R vs. S enantiomer) for biological recognition [1].

pKa Hydrogen Bonding Stereochemistry

Meta- vs. Ortho-CF₃ Substitution Distorts Aromatic Torsion Angle and Steric Bulk

The 3-trifluoromethyl substituent places the CF₃ group in a position that primarily influences the electronic character of the ring without severe steric clash with the piperidine ring, in contrast to the 2-trifluoromethyl isomer, where steric compression between the CF₃ and the N–CH₂ linker restricts the accessible rotational conformers of the benzyl group [1]. This conformational restriction can reduce the entropic penalty for binding to flat hydrophobic pockets by roughly 0.5–1.0 kcal/mol [2].

Conformational Analysis Steric Effects Regiochemistry

Procurement-Recommended Application Scenarios for 1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine


CNS Lead Optimization Programs Requiring Meta-CF₃ Lipophilicity Control

For central nervous system (CNS) targets such as NK1, 11β-HSD1, or SCD1 where a balanced LogP (2–3) is critical to achieve brain penetration while avoiding hERG liability, 1-(3-trifluoromethylbenzyl)-2-carboxypiperidine provides an optimal logP of ~2.9 . Procurement of the meta isomer is essential because the para isomer (logP ~3.6) exceeds typical CNS drug-likeness thresholds, increasing attrition risk due to metabolic instability and off-target pharmacology .

Stereochemistry-Dependent Enzyme Inhibition Studies

The chiral center at C2 allows access to enantiopure (R)- or (S)-1-(3-trifluoromethylbenzyl)piperidine-2-carboxylic acid for investigating stereoselective interactions with enzymes such as 11β-HSD1 or NMDA receptors, where the carboxylate orientation is critical [1]. Generic substitution with the achiral 4-carboxylic acid analog removes this stereochemical probe, potentially masking eudysmic ratios essential for interpreting SAR [1].

Scaffold-Hopping Libraries Using Meta-Trifluoromethylbenzylpiperidine as a Privileged Fragment

In fragment-based or combinatorial chemistry campaigns, the meta-trifluoromethylbenzyl group is a privileged fragment that enhances binding to hydrophobic groove pockets without inducing the steric penalties of ortho substitution [2]. The 2-carboxylic acid serves as a versatile functional handle for amide coupling, esterification, or reduction, making this compound a strategic intermediate for generating diverse compound libraries [2].

Physicochemical Benchmarking in Drug-Discovery Analytics

The compound's well-defined structure and purity (95–98%) make it suitable as a reference standard for calibrating logP, pKa, and plasma protein binding (PPB) prediction models across academic and industrial discovery platforms . Its intermediate physicochemical profile fills a gap between highly lipophilic drug-like leads and more polar fragment-like molecules .

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